molecular formula C20H15N3OS B2462842 3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde CAS No. 1001510-34-4

3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2462842
CAS No.: 1001510-34-4
M. Wt: 345.42
InChI Key: YXJKUBISVBELDJ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde (CAS: 1001510-34-4, molecular formula: C₂₀H₁₅N₃OS) is a pyrazole-based heterocyclic compound featuring a methyl group at position 3, a phenyl group at position 1, a quinolin-8-ylthio moiety at position 5, and a carbaldehyde group at position 4 . Its structural complexity and diverse functional groups make it a candidate for applications in medicinal chemistry, particularly in antimicrobial and antitumor research.

Properties

IUPAC Name

3-methyl-1-phenyl-5-quinolin-8-ylsulfanylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-14-17(13-24)20(23(22-14)16-9-3-2-4-10-16)25-18-11-5-7-15-8-6-12-21-19(15)18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJKUBISVBELDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline ring can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with a suitable leaving group on the pyrazole ring.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The quinoline moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carboxylic acid

    Reduction: 3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-methanol

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline and pyrazole moieties are known to bind to various molecular targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of pyrazole-4-carbaldehyde derivatives. Key structural analogues and their properties are compared below:

Compound Substituents Key Properties Reference
3-Methyl-1-phenyl-5-(1H-triazol-1-yl)-1H-pyrazole-4-carbaldehyde Triazolyl at position 5 Glucosidase inhibition (74–88% yield in synthesis); used in triazolopyrimidine synthesis
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde Furan-2-yl at position 3 Potent antimicrobial activity (MIC: 1–4 μg/mL vs. bacteria and fungi)
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde Pyrrolyl at position 5 Crystal structure shows dimerization via C–H···O interactions; dihedral angles 34.95–58.99°
3-Methyl-1-phenyl-5-(tris(dimethylamino)phosphoranylidene)-triaz-1-en-1-yl-1H-pyrazole-4-carbaldehyde Phosphoranylidene-triazenyl at position 5 Antitumor activity; synthesized via reaction with organophosphorus reagents (yield: 60–75%)
1-Phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde Furan-2-yl at position 3 Antifungal activity against Aspergillus fumigatus; enhanced electron density at imine group

Critical Analysis of Research Findings

  • Antimicrobial vs. Conversely, phosphorus-containing analogues show the opposite trend, suggesting substituent-dependent selectivity .
  • Crystallographic Insights: The quinolin-8-ylthio derivative’s crystal structure remains uncharacterized in the literature, unlike its pyrrolyl and triazolyl counterparts. This gap limits understanding of its supramolecular interactions .
  • Synthetic Scalability: Multicomponent reactions (e.g., triazolopyrimidine synthesis) offer higher yields than organophosphorus-based methods, but the latter provide access to more diverse bioactivity profiles .

Data Tables

Table 1: Physical Properties of Selected Analogues

Compound Molecular Weight CAS Number Purity
3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde 345.43 g/mol 1001510-34-4 95%
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde 160.15 g/mol Not reported >95%
1-Phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde 249.27 g/mol Not reported >90%

Biological Activity

3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring substituted with a quinoline moiety and an aldehyde group. The presence of these functional groups is crucial for its biological activity. The molecular formula is C17H14N2OSC_{17}H_{14}N_{2}OS, and it exhibits a melting point of approximately 229–230 °C, which is relevant for its stability and solubility in biological systems .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.22 μg/mL
3-Methyl-1-(pyridin-2-yl)-5-pyrazoloneEscherichia coli0.25 μg/mL
3-Methyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleBacillus subtilis0.30 μg/mL

These findings indicate that the compound effectively inhibits the growth of pathogenic bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results showed that:

  • Compound E (structurally similar to our compound) exhibited an IC50 value of less than 10 µM against both cell lines.

This suggests that modifications in the pyrazole structure can enhance its anticancer efficacy .

Antioxidant Activity

Antioxidant properties are essential for protecting cells from oxidative stress. Pyrazole derivatives have been shown to scavenge free radicals effectively.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (μg/mL)
This compound85%25
Edaravone90%20
Other Pyrazole DerivativesVariesVaries

The compound demonstrated a DPPH scavenging activity of approximately 85%, indicating its potential as an effective antioxidant agent .

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